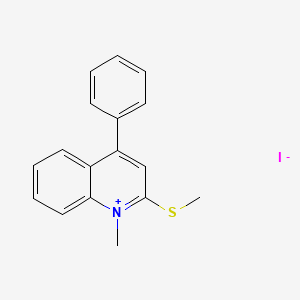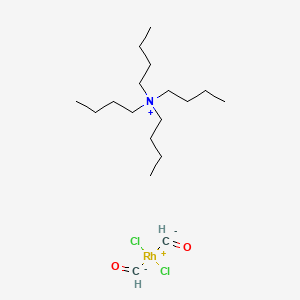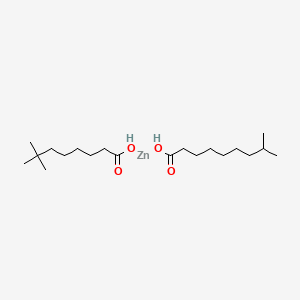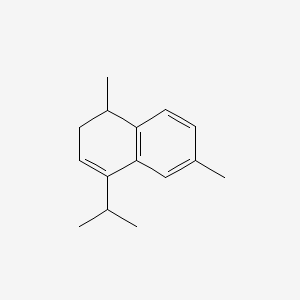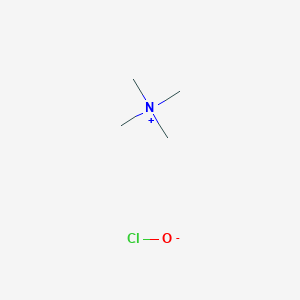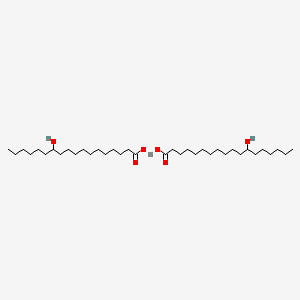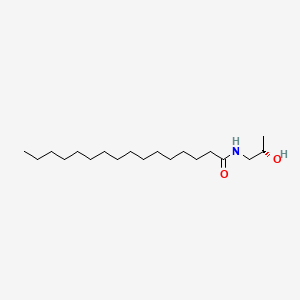
Propane, 1,1-bis(p-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1,1-bis(p-methoxyphenyl)- is an organic compound with the molecular formula C17H20O2 It is characterized by the presence of two p-methoxyphenyl groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,1-bis(p-methoxyphenyl)- typically involves the reaction of p-methoxybenzyl chloride with propane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of Propane, 1,1-bis(p-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Propane, 1,1-bis(p-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
- p-Methoxybenzaldehyde and p-methoxybenzoic acid. p-Methoxyphenylethanol and p-methoxyphenylethane.
Substitution: Various substituted p-methoxyphenyl derivatives.
Applications De Recherche Scientifique
Propane, 1,1-bis(p-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Propane, 1,1-bis(p-methoxyphenyl)- involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane, 1,1-bis(p-hydroxyphenyl)-: Similar structure but with hydroxyl groups instead of methoxy groups.
Propane, 1,1-bis(p-chlorophenyl)-: Contains chlorine atoms instead of methoxy groups.
Propane, 1,1-bis(p-methylphenyl)-: Features methyl groups in place of methoxy groups.
Uniqueness
Propane, 1,1-bis(p-methoxyphenyl)- is unique due to its methoxy groups, which impart specific chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. These properties make it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
4792-39-6 |
|---|---|
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
1-methoxy-4-[1-(4-methoxyphenyl)propyl]benzene |
InChI |
InChI=1S/C17H20O2/c1-4-17(13-5-9-15(18-2)10-6-13)14-7-11-16(19-3)12-8-14/h5-12,17H,4H2,1-3H3 |
Clé InChI |
GTTBDBMVXJOGTB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




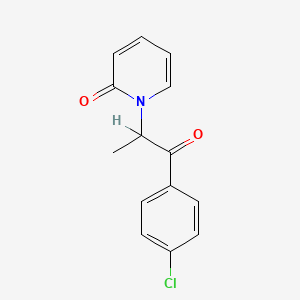
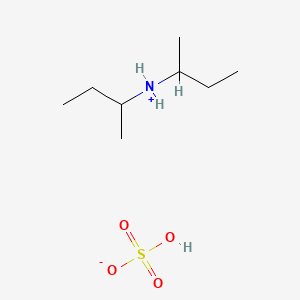
![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)
